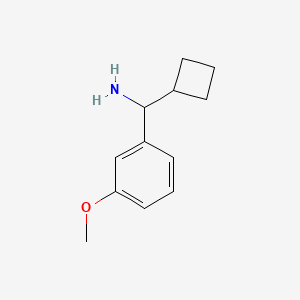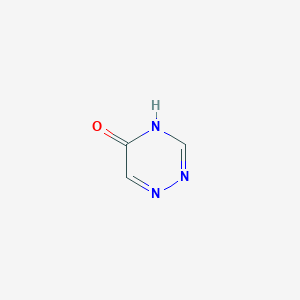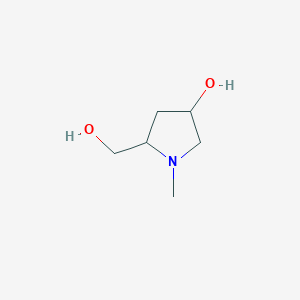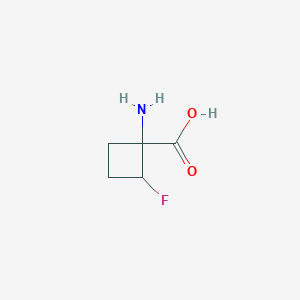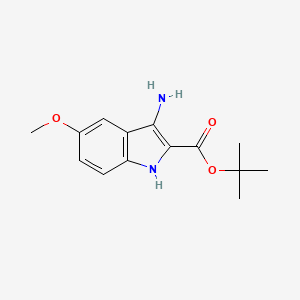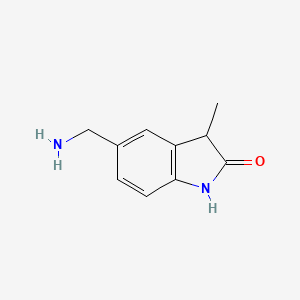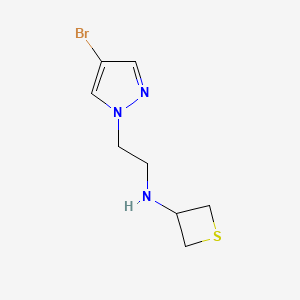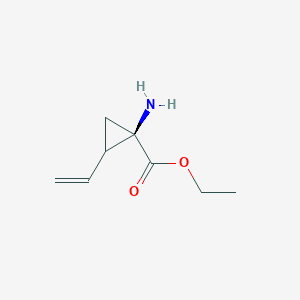
Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral compound that plays a significant role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its application in the development of anti-hepatitis C virus drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves the desymmetrization of a malonate diester derivative. One efficient method utilizes enzymatic desymmetrization with engineered esterase from Bacillus subtilis . The process begins with the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid, which is then transformed into the desired product .
Industrial Production Methods
For industrial-scale production, the enzymatic desymmetrization method is preferred due to its high enantioselectivity and efficiency. The use of p-nitrobenzyl esterase from Bacillus subtilis NBRC3027, which has been optimized through mutation, allows for the production of (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid with an enantiopurity of 98.9% .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amines.
Scientific Research Applications
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is extensively used in scientific research due to its role as an intermediate in the synthesis of pharmaceutical compounds. It is crucial in the development of drugs for treating various diseases, including cancer, viral infections, cardiovascular diseases, and neurological disorders . Its high enantioselectivity makes it valuable in the synthesis of chiral drugs, which require specific stereochemistry for efficacy.
Mechanism of Action
The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. As an intermediate, it participates in the synthesis of active pharmaceutical ingredients that target viral enzymes, receptors, or other biological molecules. The exact mechanism depends on the final drug product synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
- (1R,2R)-1-amino-2-vinylcyclopropanecarboxylic acid
- (1S,2R)-1-amino-2-vinylcyclopropanecarboxylic acid
Uniqueness
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is unique due to its specific stereochemistry, which is essential for the synthesis of certain chiral drugs. Its high enantioselectivity and efficiency in industrial production make it a preferred intermediate in pharmaceutical synthesis .
Properties
CAS No. |
922164-25-8 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6?,8-/m1/s1 |
InChI Key |
NBJXCTLFPNBZSG-QFSRMBNQSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CC1C=C)N |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


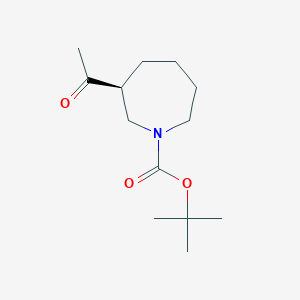
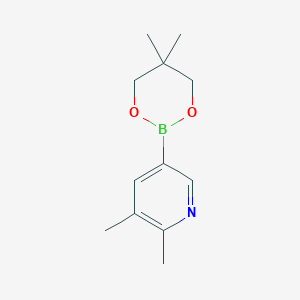

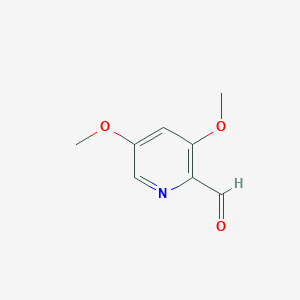
![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
